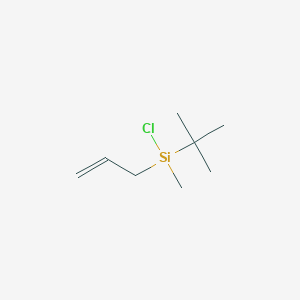
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, a chloromethyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane typically involves the reaction of tert-butyl(chloro)methylsilane with an allylating agent under specific conditions. One common method involves the use of allyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of new carbon-carbon or carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the prop-2-en-1-yl group to an epoxide or a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) in solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4).
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products such as tert-butyl(azidomethyl)(prop-2-en-1-yl)silane or tert-butyl(cyanomethyl)(prop-2-en-1-yl)silane.
Addition Reactions: Products like tert-butyl(chloro)methyl(2-bromo-2-propyl)silane.
Oxidation: Products such as tert-butyl(chloro)methyl(prop-2-en-1-yl)epoxide or tert-butyl(chloro)methyl(prop-2-en-1-yl)diol.
Applications De Recherche Scientifique
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane has several scientific research applications, including:
Organic Synthesis:
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Research: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the prop-2-en-1-yl group can participate in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a prop-2-en-1-yl group.
tert-Butyldiphenyl(prop-2-ynyloxy)silane: Contains diphenyl groups and a propynyloxy group, differing in both the aryl and alkyne substituents.
Uniqueness
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane is unique due to the presence of both a chloromethyl and a prop-2-en-1-yl group, which allows it to participate in a diverse range of chemical reactions. The combination of these functional groups with the steric effects of the tert-butyl group makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
267881-70-9 |
|---|---|
Formule moléculaire |
C8H17ClSi |
Poids moléculaire |
176.76 g/mol |
Nom IUPAC |
tert-butyl-chloro-methyl-prop-2-enylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7-10(5,9)8(2,3)4/h6H,1,7H2,2-5H3 |
Clé InChI |
UEDAWZWQQLAKLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
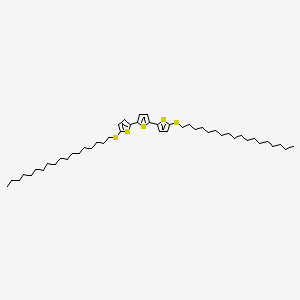
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
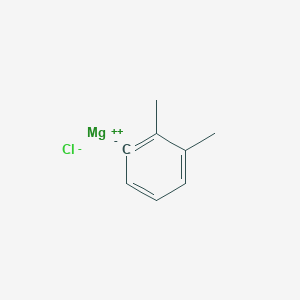
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
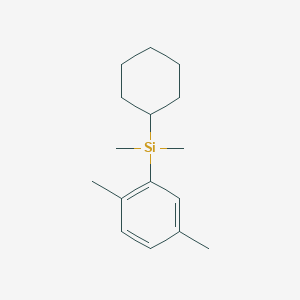
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
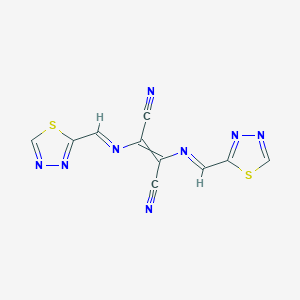
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
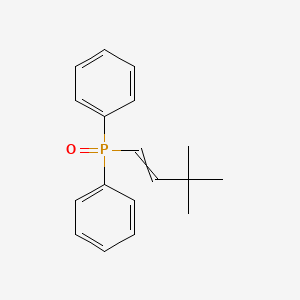
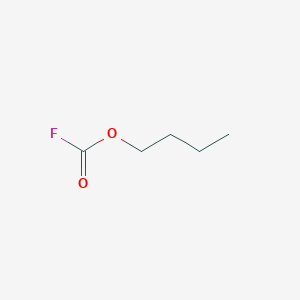
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
